molecular formula C7H10BrNO B2984718 5-Bromo-2-tert-butyl-1,3-oxazole CAS No. 1823957-38-5

5-Bromo-2-tert-butyl-1,3-oxazole

Cat. No.: B2984718
CAS No.: 1823957-38-5
M. Wt: 204.067
InChI Key: KJBSKVVIPIJHNK-UHFFFAOYSA-N
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Description

5-Bromo-2-tert-butyl-1,3-oxazole is a heterocyclic organic compound that contains a bromine atom, a tert-butyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole typically involves the bromination of 2-tert-butyl-1,3-oxazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-1,3-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .

Scientific Research Applications

5-Bromo-2-tert-butyl-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-tert-butyl-1,3-oxazole
  • 5-Bromo-1,3-di-tert-butyl-2-(methoxymethoxy)benzene
  • tert-Butyl bromoacetate

Uniqueness

5-Bromo-2-tert-butyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-2-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBSKVVIPIJHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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